molecular formula C9H13ClN2O2 B2878394 Methyl 3-amino-3-(pyridin-4-YL)propanoate hydrochloride CAS No. 1439905-05-1

Methyl 3-amino-3-(pyridin-4-YL)propanoate hydrochloride

Cat. No.: B2878394
CAS No.: 1439905-05-1
M. Wt: 216.67
InChI Key: BNKJNSPVQLUNLI-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride (CAS 1369501-61-0) is an organic compound with the molecular formula C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.13 g/mol . The dihydrochloride salt form enhances stability and solubility, making it suitable for research and industrial use .

Properties

IUPAC Name

methyl 3-amino-3-pyridin-4-ylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;/h2-5,8H,6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKJNSPVQLUNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=NC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride typically involves the reaction of methyl acrylate with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Lead Compound: Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride can serve as a lead compound in drug discovery. Its structural features make it an attractive candidate for developing novel pharmaceutical agents.
  • Anticancer Activity: This compound exhibits cytotoxic effects against certain cancer cell lines. For example, methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride, a related compound, has shown promising cytotoxic effects against gastric cancer cells.
  • M3 mAChR Positive Allosteric Modulators (PAMs): Analogs of N-pyrimidyl/pyridyl-2-thiazolamine, which share structural similarities, have been identified as potent in vitro PAMs of the M3 muscarinic acetylcholine receptor (mAChR) . Compound 3g, derived from this class, demonstrates significant PAM activity and subtype selectivity, suggesting its potential as a chemical tool for probing the M3 mAChR .

Organic Synthesis and Chemical Biology

  • Building Block: this compound is used as a building block in synthesizing more complex molecules. Its amino and ester functionalities allow for versatile transformations.
  • Functional Group Transformations: Chemists can modify the compound by introducing additional functional groups through acylation or alkylation.
  • Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig to form carbon-carbon bonds.
  • Bioconjugation: Researchers use it for attaching specific molecules, such as fluorescent probes, to proteins or nucleic acids.
  • Diverse Chemical Libraries: this compound contributes to creating diverse compound libraries for high-throughput screening.
  • Chemical Probes: Scientists develop chemical probes to study biological processes by modifying this compound.

Biological Research

  • Reagent: this compound is employed as a reagent in biological studies, exploring its interactions with cellular components.
  • Drug Impurity Control: It serves as a reference substance for detecting impurities in drug formulations.

Research Findings

Research indicates that methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride, a related compound, exhibits potential biological activity, particularly in pharmacological contexts. It may interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity, making it a subject of interest in drug discovery and development.

Structural Comparisons

Several compounds share structural similarities with methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride. Likewise, Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride shares structural similarities with other compounds. These structural similarities can provide insights into potential applications and interactions.

  • M3 mAChR Positive Allosteric Modulators: A study on N-pyrimidyl/pyridyl-2-thiazolamine analogues identified compound 3g as a potent M3 mAChR PAM . This compound showed a 36-fold shift at 1 µM for the rat M3 mAChR, comparable to that for the human M3 mAChR . In experiments with isolated rat bladder tissue, compound 3g significantly increased tension, indicating its pharmacological functionality .
  • Pharmacokinetics of Compound 3g: After intravenous administration, compound 3g showed moderate total clearance (0.8 mL/min/kg), a steady-state volume of distribution (0.38 L/kg), and a half-life of 7.8 h. It was absorbed after oral dosing at 1 mg/kg and showed favorable bioavailability (62%), highlighting its potential as a chemical probe .

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring allow the compound to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Aryl vs. Heteroaryl Groups

Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 1217792-89-6)
  • Key Differences : Replaces the pyridin-4-yl group with a 4-fluorophenyl ring.
  • The absence of a nitrogen in the aromatic ring reduces hydrogen-bonding capacity compared to pyridine derivatives.
  • Salt Form: Monohydrochloride, suggesting lower solubility than the dihydrochloride form of the target compound .
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
  • Key Differences : Ethyl ester (vs. methyl) and 2,4-difluorophenyl substituent.
  • Impact: The ethyl group increases lipophilicity, which may enhance membrane permeability.
  • Molecular Weight : 265.69 g/mol (higher than the target compound due to ethyl and additional fluorine) .

Pyridine Ring Modifications

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
  • Key Differences: Amino and fluorine substituents on the pyridine ring (positions 2 and 5).
  • Impact: The additional amino group introduces a hydrogen-bonding site, while fluorine alters electronic properties. This could enhance interactions with biological targets like enzymes or receptors .
(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
  • Key Differences : 2-Methoxyphenyl substituent and S-configuration stereocenter.
  • The stereochemistry may influence chiral recognition in drug-receptor binding .

Halogen-Substituted Derivatives

Methyl 3-amino-3-(3-chlorophenyl)propanoate dihydrochloride
  • Key Differences : 3-Chlorophenyl group and dihydrochloride salt.
  • Impact: Chlorine’s strong electron-withdrawing effect increases the acidity of the amino group. The dihydrochloride form matches the target compound’s salt form, enabling direct comparisons of solubility and stability .

Ester Group Variations

Glycine Methyl Ester Hydrochloride
  • Key Differences : Simplified structure lacking the pyridin-4-yl or aryl substituents.
  • Impact : Demonstrates the role of the pyridine/aryl group in modulating physicochemical properties. The absence of a bulky substituent reduces steric hindrance but limits target specificity .

Comparative Data Table

Compound Name Substituent Ester Group Salt Form Molecular Weight (g/mol) Key Properties/Applications
Target Compound Pyridin-4-yl Methyl Dihydrochloride 253.13 High solubility, life sciences
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate HCl 4-Fluorophenyl Methyl Monohydrochloride ~245 (estimated) Potential CNS drug candidate
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-Difluorophenyl Ethyl Monohydrochloride 265.69 Enhanced lipophilicity
(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate HCl 2-Methoxyphenyl Methyl Monohydrochloride ~255 (estimated) Chiral intermediates in synthesis
Methyl 3-amino-3-(3-chlorophenyl)propanoate diHCl 3-Chlorophenyl Methyl Dihydrochloride ~270 (estimated) Increased acidity, agrochemical uses

Key Findings and Implications

  • Salt Forms: Dihydrochloride salts (e.g., target compound) generally offer superior solubility compared to monohydrochlorides, critical for formulation in aqueous systems .
  • Substituent Effects : Fluorine and chlorine enhance metabolic stability, while methoxy groups improve π-system interactions. Pyridine derivatives exhibit unique hydrogen-bonding capabilities due to the ring’s nitrogen .
  • Stereochemistry : Chiral centers (e.g., R/S configurations) influence biological activity and synthetic pathways, necessitating enantioselective synthesis methods .

Biological Activity

Methyl 3-amino-3-(pyridin-4-YL)propanoate hydrochloride, with the molecular formula C9H12N2O2HClC_9H_{12}N_2O_2\cdot HCl, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoate backbone with an amino group and a pyridine ring , which contribute to its unique chemical properties. The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group and pyridine ring facilitate binding to various enzymes and receptors, potentially leading to:

  • Antimicrobial Activity : The compound may inhibit the growth of certain pathogens by interfering with their metabolic pathways.
  • Anticancer Activity : Studies indicate promising cytotoxic effects against cancer cell lines, particularly gastric cancer cells, where it induces apoptosis and inhibits cell proliferation .

Biological Activity Overview

Biological Activity Description
AntimicrobialInhibits growth of specific pathogens.
AnticancerExhibits cytotoxicity against cancer cell lines.
NeuroprotectivePotential inhibition of acetylcholinesterase, suggesting utility in Alzheimer’s disease therapy .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that this compound showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The compound's structural features were linked to improved binding affinity to target proteins involved in tumor progression .
  • Neuroprotective Effects :
    • Research indicated that this compound could act as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease. It was found to exhibit dual inhibition properties, enhancing its potential as a therapeutic agent .
  • Mechanistic Studies :
    • Investigations into the mechanism revealed that the compound can activate specific signaling pathways related to inflammation and cell survival, suggesting a broader role in modulating immune responses .

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